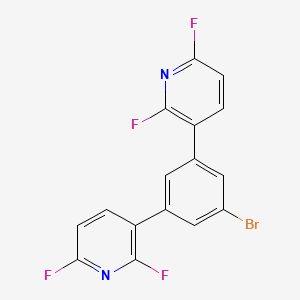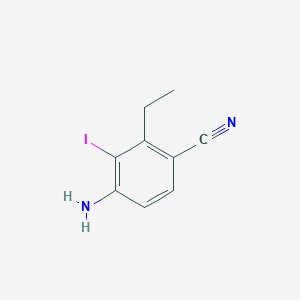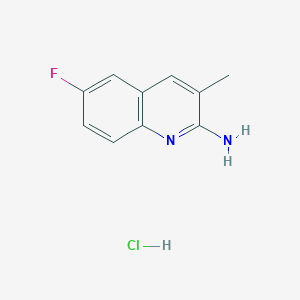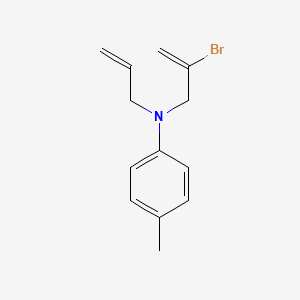
C23H20BrClN4O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C23H20BrClN4O4 is a complex organic moleculeThe compound’s structure includes a bromophenyl group, a chlorinated ring, and multiple nitrogen and oxygen atoms, contributing to its diverse reactivity and functionality .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C23H20BrClN4O4 typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring.
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrothermal synthesis and sol-gel processing are often employed to achieve the desired product .
化学反応の分析
Types of Reactions
C23H20BrClN4O4: undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
科学的研究の応用
C23H20BrClN4O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings .
作用機序
The mechanism of action of C23H20BrClN4O4 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Modulating signaling pathways: Affecting cellular communication and response .
類似化合物との比較
C23H20BrClN4O4: can be compared with other similar compounds based on its structure and reactivity:
Similar Compounds: Compounds with similar functional groups or structural motifs, such as or .
特性
分子式 |
C23H20BrClN4O4 |
|---|---|
分子量 |
531.8 g/mol |
IUPAC名 |
3-[(3aR,6aS)-5-(3-bromophenyl)-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C23H20BrClN4O4/c1-10-14(25)6-5-13-19(10)27-22(33)23(13)18-17(15(28-23)7-8-16(26)30)20(31)29(21(18)32)12-4-2-3-11(24)9-12/h2-6,9,15,17-18,28H,7-8H2,1H3,(H2,26,30)(H,27,33)/t15?,17-,18+,23?/m1/s1 |
InChIキー |
PAXDIXLXGGVJMI-IBBBCHJRSA-N |
異性体SMILES |
CC1=C(C=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=CC=C5)Br)Cl |
正規SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=CC=C5)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)



![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)


![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)




![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)

